
2,3-Dihydro-5-(p-fluorophenyl)-5H-imidazo(2,1-a)isoindol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-5-(4-fluorophenyl)-5H-imidazo[2,1-a]isoindol-5-ol is a heterocyclic compound that features an imidazoisoindole core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the fluorophenyl group enhances its pharmacological properties, making it a valuable scaffold for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-(4-fluorophenyl)-5H-imidazo[2,1-a]isoindol-5-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzaldehyde with an imidazole derivative can lead to the formation of the desired compound through a series of condensation and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-5-(4-fluorophenyl)-5H-imidazo[2,1-a]isoindol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the imidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro compounds. Substitution reactions can introduce various functional groups onto the aromatic ring or the imidazole moiety.
Applications De Recherche Scientifique
2,3-Dihydro-5-(4-fluorophenyl)-5H-imidazo[2,1-a]isoindol-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-5-(4-fluorophenyl)-5H-imidazo[2,1-a]isoindol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds with an indole core structure, such as tryptophan and serotonin.
Imidazole Derivatives: Compounds like histamine and metronidazole.
Uniqueness
2,3-Dihydro-5-(4-fluorophenyl)-5H-imidazo[2,1-a]isoindol-5-ol is unique due to the combination of its imidazoisoindole core and the presence of a fluorophenyl group. This structural feature enhances its pharmacological properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
26859-72-3 |
|---|---|
Formule moléculaire |
C16H13FN2O |
Poids moléculaire |
268.28 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol |
InChI |
InChI=1S/C16H13FN2O/c17-12-7-5-11(6-8-12)16(20)14-4-2-1-3-13(14)15-18-9-10-19(15)16/h1-8,20H,9-10H2 |
Clé InChI |
FVOUPQLWOHOBOF-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=N1)C3=CC=CC=C3C2(C4=CC=C(C=C4)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


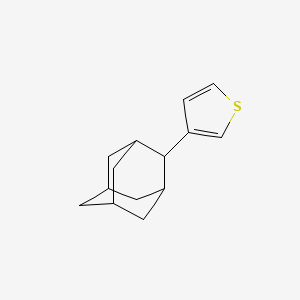
![(R)-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12844863.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B12844875.png)
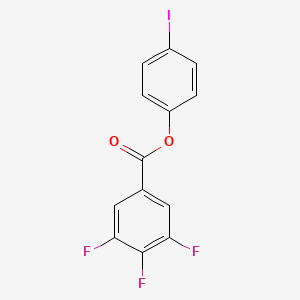
![15,29-dibromo-8,22-bis(2-octyldodecyl)-14,28-dithia-8,22-diazaundecacyclo[18.14.1.16,32.02,18.03,12.04,33.05,10.013,17.024,35.026,34.027,31]hexatriaconta-1,3(12),4(33),5,10,13(17),15,18,20(35),24,26(34),27(31),29,32(36)-tetradecaene-7,9,21,23-tetrone](/img/structure/B12844890.png)
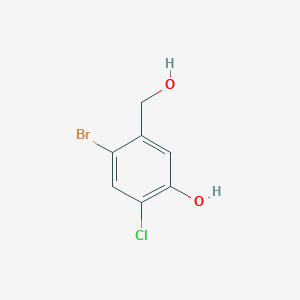
![4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-3-amine](/img/structure/B12844899.png)
![3-Fluorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B12844908.png)
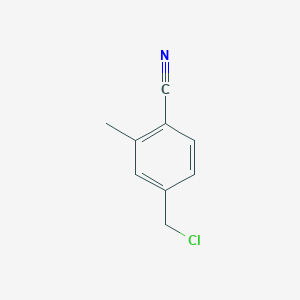
![N-[1-Methylcarbamoyl-2-(3-phenoxy-phenyl)-vinyl]-benzamide](/img/structure/B12844932.png)
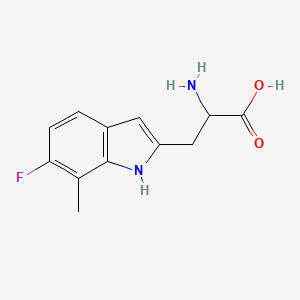
![1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B12844940.png)

![4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene](/img/structure/B12844946.png)
